molecular formula C18H21FN2O B2778709 N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide CAS No. 953383-43-2

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide

Cat. No.: B2778709
CAS No.: 953383-43-2
M. Wt: 300.377
InChI Key: KADBLONHCADNKN-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a fluorobenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide typically involves the amidation reaction between 2-fluorobenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine. The reaction is often catalyzed by agents such as lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors . The reaction conditions generally include mild temperatures and the removal of low-boiling alcohols to shift the equilibrium towards the formation of the amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalytic systems and continuous flow reactors to enhance yield and purity. The use of esters instead of carboxylic acid chlorides is preferred due to their lower toxicity and cost .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorobenzamide moiety play crucial roles in its binding affinity and activity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethylamino group and the fluorobenzamide moiety provides unique properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-21(2)15-11-9-14(10-12-15)6-5-13-20-18(22)16-7-3-4-8-17(16)19/h3-4,7-12H,5-6,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADBLONHCADNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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